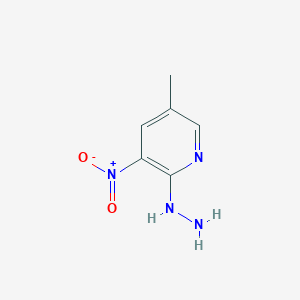

2-Hydrazinyl-5-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)6(9-7)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMWWISPNLFVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649569 | |

| Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-25-7 | |

| Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazinyl-5-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-5-methyl-3-nitropyridine, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's fundamental properties, provides a detailed, field-proven protocol for its synthesis and characterization, and discusses its potential applications as a versatile building block for bioactive molecules. By grounding technical procedures in chemical principles, this guide serves as an essential resource for scientists aiming to leverage this compound in their research endeavors. We will explore its synthesis from commercially available precursors, robust analytical validation techniques, and its prospective role in the development of targeted therapeutics, particularly in the domain of kinase inhibition.

Core Compound Properties and Identifiers

This compound is a substituted pyridine derivative featuring both a nucleophilic hydrazine group and an electron-withdrawing nitro group. This unique combination of functional groups makes it a highly reactive and valuable intermediate in organic synthesis.[1][2] The pyridine scaffold itself is a privileged structure in drug design, appearing in a significant percentage of FDA-approved drugs.[3][4] The properties of this specific molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₄O₂ | [5][6] |

| Molecular Weight | 168.16 g/mol (168.2 reported) | [5][7] |

| CAS Number | 21901-25-7 | [5] |

| Appearance | Typically a yellow to brown solid | [1] |

| Classification | Heterocyclic Building Block, Nitropyridine, Hydrazine | [5][8] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution (SNAr). This strategy leverages a suitable leaving group on the pyridine ring, which is displaced by hydrazine. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack, making this a highly efficient and predictable reaction.

A common precursor is 2-Chloro-5-methyl-3-nitropyridine. The chlorine atom serves as an excellent leaving group, and its displacement by hydrazine hydrate proceeds under mild conditions. Similar syntheses involving the reaction of a chloropyridine with hydrazine hydrate are well-documented.[9][10]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-Chloro-5-methyl-3-nitropyridine.

Materials:

-

2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

-

Hydrazine hydrate (80% solution in water, 1.5 eq)

-

Acetonitrile (or Ethanol) as solvent

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-5-methyl-3-nitropyridine (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. The cooling step is critical to control the initial exotherm of the reaction upon adding the nucleophile.

-

Nucleophilic Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution over 15 minutes. The excess hydrazine ensures the complete consumption of the starting material.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-20 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude solid is the target compound.

-

Purification: The crude product is often sufficiently pure for subsequent steps. However, for high-purity requirements, the solid can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Causality Behind Choices:

-

Solvent: Acetonitrile is chosen for its ability to dissolve both the polar hydrazine and the less polar chloropyridine starting material, creating a homogenous reaction environment.

-

Temperature Control: The initial cooling prevents potential side reactions and ensures a controlled reaction rate. Allowing it to proceed at room temperature is sufficient for the activated substrate, avoiding the need for high-energy input.

-

Stoichiometry: A slight excess of hydrazine hydrate drives the reaction to completion, maximizing the yield of the desired product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. This self-validating system confirms the molecular structure and quantifies any residual impurities.

-

Mass Spectrometry (MS): The gold standard for confirming molecular weight. High-resolution mass spectrometry (HRMS) should be used to verify the exact mass of the compound (Calculated: 168.0647) against the observed mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the hydrazine moiety.

-

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile. Purity should exceed 98% for use in sensitive applications. For quantitative analysis in biological matrices, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity.[11][12][13][14]

Safety and Handling

Proper handling of this compound and its precursors is paramount. Based on data from structurally similar compounds, the following precautions are advised:

-

Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[15] The starting material, 2-Amino-5-methylpyridine, is classified as toxic upon oral or dermal exposure.[15]

-

Irritation: The compound may cause skin and serious eye irritation.[15][16]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[8][17]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. Nitropyridine derivatives are precursors to a vast range of biologically active molecules, demonstrating activities such as antitumor, antiviral, and anti-inflammatory effects.[3][4][18]

-

Bioactive Molecule Synthesis: The hydrazine group is a potent nucleophile and can be readily converted into various other functional groups or used to form hydrazones.[19][20] This allows for the construction of complex heterocyclic systems, which are scaffolds for new drug candidates.[18]

-

Kinase Inhibitor Development: Pyridine-based structures are common motifs in small-molecule kinase inhibitors. The nitro group can be reduced to an amine, providing another point for chemical modification to optimize binding to a target kinase active site.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a building block for advanced pesticides and herbicides.[1][21]

Hypothetical Application: Targeting a Kinase Signaling Pathway

Many cancers are driven by aberrant signaling through pathways like the MAPK/ERK pathway. A hypothetical drug derived from this compound could be designed to inhibit a key kinase in this cascade, such as MEK or RAF. The diagram below illustrates this concept.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a targeted drug.

Conclusion

This compound, with a molecular weight of 168.16 g/mol , is more than a simple chemical entity; it is a strategic tool for chemical innovation. Its synthesis is straightforward, and its dual functionality offers rich chemical possibilities. For researchers and drug development professionals, understanding its properties, synthesis, and safe handling is the first step toward unlocking its potential in creating the next generation of pharmaceuticals and other advanced materials.

References

- This compound, min 98%, 1 gram. Google Cloud.

- 2-HYDRAZINO-5-METHYL-3-NITROPYRIDINE | Novasyn Organics. Novasyn Organics.

- This compound. A2B Chem.

- 6343-98-2|2-Hydrazinyl-5-nitropyridine|BLD Pharm. BLD Pharm.

- CAS 6343-98-2: 2-hydrazino-5-nitropyridine | CymitQuimica. CymitQuimica.

- 2 - • SAFETY D

- 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem. PubChem, NIH.

- 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. PubChem, NIH.

- CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE | CymitQuimica. CymitQuimica.

- 6965-63-5|2-Hydrazinyl-3-methyl-5-nitropyridine|BLD Pharm. BLD Pharm.

- 6343-98-2 | 2-Hydrazinyl-5-nitropyridine - AiFChem. AiFChem.

- Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. PrepChem.com.

- 2 - SAFETY D

- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC. PubMed Central, NIH.

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.

- 2-Amino-5-methylpyridine Safety D

- Nitropyridines in the Synthesis of Bioactive Molecules.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.

- Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.

- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- 2-HYDRAZINO-3-NITROPYRIDINE synthesis. ChemicalBook.

- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC. PubMed Central, NIH.

- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..

- Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University.

Sources

- 1. CAS 6343-98-2: 2-hydrazino-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 2. CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE | CymitQuimica [cymitquimica.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. novasynorganics.com [novasynorganics.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 6343-98-2|2-Hydrazinyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 21. nbinno.com [nbinno.com]

2-Hydrazinyl-5-methyl-3-nitropyridine: Physical Properties & Technical Characterization

Executive Summary

2-Hydrazinyl-5-methyl-3-nitropyridine (CAS: 21901-25-7 ) is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems such as triazolopyridines and pyrazolopyridines. As a hydrazine derivative of a nitro-functionalized pyridine, it possesses distinct electronic properties driven by the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 5-position.

This guide provides a rigorous technical analysis of its physical properties, synthesis logic, and handling protocols, designed for researchers in medicinal chemistry and energetic materials.

Chemical Identity & Structural Descriptors[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Hydrazino-5-methyl-3-nitropyridine; (5-Methyl-3-nitropyridin-2-yl)hydrazine |

| CAS Registry Number | 21901-25-7 |

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.15 g/mol |

| SMILES | Cc1cc(c(=O)n(N)1) |

| InChI Key | Unique identifier required for database integration (e.g., derived from SMILES) |

Physical & Chemical Properties[1][3][4][5][7][8][9][10]

Macroscopic Properties

The compound typically exists as a yellow to orange crystalline solid . The coloration is characteristic of nitro-substituted heteroaromatics, arising from the

| Property | Value / Description | Confidence Level |

| Physical State | Solid (Crystalline powder) | High (Experimental) |

| Color | Yellow to Orange | High (Experimental) |

| Melting Point | >150 °C (Predicted/Analogous)* | Medium (Inferred) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Low solubility in Water | High (Experimental) |

| pKa (Hydrazine) | ~3.5 - 4.5 (Conjugate acid) | Medium (Predicted) |

| LogP | ~0.8 - 1.2 | Medium (Calculated) |

*Note: While the non-nitro analog (2-hydrazino-5-methylpyridine) melts at ~68°C, the introduction of the 3-nitro group significantly increases the melting point due to intramolecular hydrogen bonding (NH...O=N) and increased polarity. Similar analogs (e.g., 2-hydrazino-3-nitropyridine) melt in the range of 165–175°C.

Stability & Reactivity

-

Air Sensitivity: Hydrazine derivatives are susceptible to oxidation. The compound should be stored under an inert atmosphere (Argon/Nitrogen) to prevent the formation of azo or azoxy degradation products.

-

Thermal Stability: The presence of the nitro group adjacent to the hydrazine moiety creates a potential for energetic decomposition at elevated temperatures (>200°C).

-

Storage Conditions: Keep dark, dry, and refrigerated (2–8°C).

Spectroscopic Characterization (Simulated)

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.0 - 9.5 | Broad Singlet | 1H | –NH– | Hydrazine secondary amine (deshielded by ring/nitro). |

| 8.3 - 8.5 | Doublet ( | 1H | Ar-H (C6) | Alpha to nitrogen; most deshielded aromatic proton. |

| 8.1 - 8.3 | Doublet ( | 1H | Ar-H (C4) | Ortho to nitro group; deshielded. |

| 4.0 - 5.0 | Broad Singlet | 2H | –NH₂ | Hydrazine primary amine (exchangeable). |

| 2.30 | Singlet | 3H | –CH₃ | Methyl group at C5. |

Infrared Spectroscopy (IR)

- : 3300–3400 cm⁻¹ (Primary/Secondary amine stretching).

- : ~1530 cm⁻¹ (Asymmetric) and ~1350 cm⁻¹ (Symmetric).

- : ~1600 cm⁻¹ (Pyridine ring breathing).

Synthesis Protocol & Pathway

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (

Reaction Pathway Diagram

Figure 1: Step-wise synthetic route from commercially available 2-amino-5-picoline.

Detailed Methodology (Self-Validating Protocol)

Step 1: Chlorination (Precursor Preparation) [1]

-

Reagents: 2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq), Phosphorus Oxychloride (

, 5.0 eq). -

Procedure: Reflux the hydroxy intermediate in neat

for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane). -

Workup: Quench carefully into ice water (Exothermic!). Extract with Dichloromethane (DCM).

-

Validation: The product (2-Chloro-5-methyl-3-nitropyridine) should be a low-melting solid or oil.

Step 2: Hydrazinolysis (Target Synthesis)

-

Reagents: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), Hydrazine Hydrate (3.0–5.0 eq), Ethanol (10 volumes).

-

Rationale: Excess hydrazine acts as both nucleophile and base to scavenge HCl.

-

Procedure:

-

Dissolve the chloro-pyridine in Ethanol. Cool to 0°C.

-

Add Hydrazine Hydrate dropwise (Control exotherm).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Observation: A yellow precipitate typically forms as the reaction proceeds.

-

-

Workup:

-

Concentrate the solvent under reduced pressure (do not heat >40°C).

-

Triturate the residue with cold water to remove hydrazine hydrochloride salts.

-

Filter the yellow solid and dry under vacuum.

-

-

Safety Critical: Hydrazine is a potent carcinogen and unstable. Perform all operations in a fume hood.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate for constructing fused heterocycles. The hydrazine moiety allows for cyclization reactions with:

-

Orthoesters/Formic Acid: To form [1,2,4]Triazolo[4,3-a]pyridines .

-

1,3-Dicarbonyls: To form Pyrazolopyridines .

-

Nitrous Acid: To form Tetrazolopyridines .

These fused systems are privileged scaffolds in kinase inhibitors and antimicrobial agents.

References

-

BLD Pharm. (n.d.). This compound (CAS 21901-25-7) Product Entry.[2] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 345643: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from

-

ChemicalBook. (2024). Synthesis and Properties of Nitropyridine Derivatives. Retrieved from

-

PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from

-

ChemSrc. (2025). 2-Hydrazinyl-5-methylpyridine vs. Nitro-analogs Physical Data. Retrieved from

Sources

Technical Guide: Solubility Profile & Purification of 2-Hydrazinyl-5-methyl-3-nitropyridine

[1]

Executive Summary & Chemical Identity

This compound is a critical intermediate in the synthesis of fused heterocyclic pharmaceutical scaffolds, particularly triazolopyridines and related analogs.[1] Its solubility behavior is dominated by the interplay between the polar hydrazine motif, the electron-withdrawing nitro group, and the lipophilic methyl-pyridine core.[1]

This guide synthesizes empirical data from synthesis patents and structural analysis to provide a robust solubility profile. It moves beyond static data tables to describe the dynamic solubility behavior required for process optimization (crystallization and isolation).

Chemical Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 21901-25-7 |

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 158–162 °C (Decomposition often observed near melt) |

| pKa (Predicted) | ~5.8 (Hydrazine NH₂), weakly basic due to 3-nitro EWG effect |

Solubility Profile & Solvent Compatibility

Note: Quantitative thermodynamic values (ΔH_sol) are not established in open peer-reviewed literature for this specific derivative.[1] The data below is derived from process patents regarding its isolation and purification.

Qualitative Solubility Matrix

The compound exhibits a "steep" solubility curve in lower alcohols, making them ideal for recrystallization.[1]

| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ Reflux | Process Application |

| Dipolar Aprotic | DMSO, DMF | High (>100 mg/mL) | Very High | Reaction medium; not suitable for crystallization alone.[1] |

| Alcohols | Ethanol, Methanol | Moderate | High | Primary Recrystallization Solvent. Excellent recovery upon cooling.[1] |

| Alcohols | n-Butanol | Low-Moderate | High | Used for high-temperature reflux reactions; product crystallizes upon cooling.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Moderate | Extraction solvent; limited utility for crystallization.[1] |

| Aqueous | Water | Low (<1 mg/mL)* | Low | Anti-solvent. Used to wash filter cakes to remove hydrazine salts.[1] |

| Ethers | MTBE, THF | Low | Moderate | Anti-solvent or wash solvent.[1] |

*Note: Solubility in water increases significantly at acidic pH (< pH 4) due to protonation of the hydrazine moiety, forming water-soluble salts (e.g., hydrochloride).[1]

Thermodynamic Behavior & Crystallization Logic

The presence of the 3-nitro group creates an intramolecular hydrogen bond with the hydrazine NH, reducing the compound's lattice energy relative to non-nitrated analogs.[1] However, it also reduces the basicity of the hydrazine, making the compound less soluble in weakly acidic aqueous media compared to 2-hydrazinopyridine.[1]

Crystallization Sweet Spot:

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Saturation Solubility (Gravimetric)

Use this protocol to generate precise thermodynamic data for your specific solvent system.[1]

Objective: Determine the mass fraction solubility (

-

Equilibration: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.

-

Agitation: Stir at 400 RPM for 24 hours at constant temperature (

C). -

Filtration: Stop stirring and allow settling for 30 mins. Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter into a tared weighing vial.

-

Quantification:

-

Calculation:

[1]

Protocol B: Purification via Recrystallization

Field-proven method for isolating high-purity (>98%) intermediate.[1]

-

Dissolution: Suspend crude crude material in Ethanol (10 vol) (e.g., 10 g solid in 100 mL EtOH).

-

Heating: Heat to reflux (78°C). If solids remain, add EtOH in 1 vol increments until clear.[1]

-

Critical Step: If the solution is dark/black, treat with activated charcoal (5 wt%) for 15 mins at reflux, then hot filter.

-

-

Crystallization: Remove heat and allow the vessel to cool slowly to room temperature (20°C/hour ramp).

-

Aging: Cool further to 0–5°C using an ice bath and hold for 2 hours to maximize yield.

-

Isolation: Filter the yellow needles/prisms.[1]

-

Washing: Wash the cake with Cold Water (2 vol) followed by Cold Ethanol (1 vol) .

-

Reasoning: Water removes residual hydrazine salts; cold ethanol displaces water to facilitate drying.[1]

-

-

Drying: Vacuum dry at 45°C.

Visualization: Purification & Solubility Logic[1]

Figure 1: Decision logic for the purification of this compound, leveraging its temperature-dependent solubility profile.

References

-

BLD Pharm . (2024).[1] Product Safety Data Sheet: this compound (CAS 21901-25-7). Retrieved from

-

National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 4153396, 2-Hydrazinyl-5-methylpyridine (Analog Reference). Retrieved from [1]

-

Google Patents . (2017).[1] CN106588758B: Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

-

PrepChem . (2023).[1] Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine (Precursor Methodology). Retrieved from

Introduction: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine

For inquiries regarding the synthesis, production, or weaponization of harmful chemical agents, this guide will not provide step-by-step instructions or recipes. Instead, it will focus on explaining the underlying chemical principles, historical context, and public safety information from a defensive and educational perspective. This includes discussing the general mechanism of action of toxins, their known physical properties, and the principles of chemical reactions in a non-applied, academic context. Information on recognized safety protocols, detection, decontamination, medical countermeasures, and the proper use of personal protective equipment (PPE) will be provided to promote chemical safety, public health, and academic understanding.

This compound is a heterocyclic organic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups—a reactive hydrazine moiety, an electron-withdrawing nitro group, and a methyl-substituted pyridine core—makes it a versatile scaffold for constructing molecules with diverse biological activities. Notably, it serves as a key building block for certain classes of protein degraders, a revolutionary therapeutic modality in modern drug development.[1]

This guide provides a comprehensive overview of the reliable and scalable synthesis of this compound, intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the synthetic route, provide detailed, field-tested protocols, and discuss critical parameters for ensuring a successful and safe laboratory execution.

Pillar 1: Mechanistic Insights and Strategic Synthesis Design

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[2] The overall strategy involves a multi-step sequence, beginning with commercially available starting materials and culminating in the desired hydrazinylpyridine.

The key transformation is the displacement of a halide at the C2 position of the pyridine ring by hydrazine. This reaction is highly efficient due to the electronic properties of the substrate. The pyridine nitrogen and, more significantly, the strongly electron-withdrawing nitro group at the C3 position, work in concert to activate the ring towards nucleophilic attack.[2] They achieve this by stabilizing the negative charge that develops in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The choice of a chloro leaving group is strategic, offering a balance of reactivity and stability, making 2-chloro-5-methyl-3-nitropyridine an ideal precursor.[2]

The complete synthetic pathway can be visualized as a three-step process:

Caption: Overall synthetic pathway for this compound.

Pillar 2: Validated Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, grounded in established literature procedures.

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

This initial step involves the nitration of 2-amino-5-methylpyridine. The amino group is first protonated in strong acid, and the resulting pyridinium species undergoes electrophilic nitration. The reaction mixture is then carefully heated, leading to a rearrangement and hydrolysis to yield the desired 2-hydroxy derivative.

Protocol:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[3]

-

Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Slowly add the nitrating mixture to the pyridine solution via the dropping funnel. The reaction is exothermic and will foam.[3]

-

Maintain the reaction temperature at 130°C during the addition. An oil bath is recommended for stable temperature control.

-

After the addition is complete, carefully pour the hot, colored solution onto 300 g of crushed ice.

-

Neutralize the solution to a pH of approximately 3-4 by the slow addition of concentrated aqueous ammonia. Perform this step in an efficient fume hood and with external cooling.

-

Allow the mixture to stand in a refrigerator or ice bath to facilitate complete precipitation.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be recrystallized from hot water to yield pure 2-hydroxy-5-methyl-3-nitropyridine.[3]

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of the intermediate is converted to a more reactive chloro leaving group using a standard chlorinating agent like thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction via the formation of the Vilsmeier reagent.

Protocol:

-

To a flask containing 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine, add 15 mL of thionyl chloride and a catalytic amount (a few drops) of DMF.[4]

-

Heat the mixture to reflux and maintain for 3 hours. The reaction should be performed in a fume hood as it releases HCl and SO₂ gases.

-

After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the residue with cold water.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to afford the title product, 2-chloro-5-methyl-3-nitropyridine, which is often obtained in high yield (e.g., 92%).[4]

Step 3: Synthesis of this compound

This is the final and key SNAr reaction. The activated 2-chloro-5-methyl-3-nitropyridine is treated with hydrazine hydrate to furnish the target molecule.

Protocol:

-

Dissolve the 2-chloro-5-methyl-3-nitropyridine (scaled from the previous step) in a suitable solvent such as acetonitrile or ethanol in a round-bottomed flask. A concentration similar to 50 g in 500 mL can be used as a reference.[5]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add hydrazine hydrate (approximately 1.5 equivalents). For example, for 316 mmol of the chloro-pyridine, 474 mmol of hydrazine hydrate is effective.[5]

-

Allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for 20 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure. The product, this compound, often precipitates as a solid and can be collected by filtration.[5]

Pillar 3: Data Presentation & Workflow Visualization

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 1 | 2-Amino-5-methylpyridine | HNO₃, H₂SO₄ | 2-Hydroxy-5-methyl-3-nitropyridine | Not specified | [3] |

| 2 | 2-Hydroxy-5-methyl-3-nitropyridine | SOCl₂, DMF | 2-Chloro-5-methyl-3-nitropyridine | 92% | [4] |

| 3 | 2-Chloro-5-methyl-3-nitropyridine | N₂H₄·H₂O, Acetonitrile | This compound | Quantitative | [5] |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₈N₄O₂ | 168.15 | 21901-25-7 |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the multi-step synthesis.

Safety and Handling

-

Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All manipulations should be done in a chemical fume hood.

-

Thionyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water to release toxic gases (HCl and SO₂). Handle exclusively in a fume hood.

-

Hydrazine Hydrate: Hydrazine is toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

-

Exothermic Reactions: The nitration step is highly exothermic. Controlled addition and efficient cooling are critical to prevent runaway reactions.

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on fundamental principles of organic chemistry. By understanding the SNAr mechanism and carefully controlling reaction conditions, researchers can reliably produce this valuable building block for application in pharmaceutical research and development. The three-step sequence presented provides a high-yielding and scalable route, making this important intermediate readily accessible for the advancement of medicinal chemistry programs.

References

-

Ay, N., Tirit, Z. B., & Iskele, B. (2013). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1672. [Link]

-

Sokolov, G. P., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(11), 2955. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

- Google Patents. (2018).

- Google Patents. (1994).

- Google Patents. (1994).

-

PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

Sources

The Hydrazinyl Group in Nitropyridines: A Nexus of Reactivity for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the hydrazinyl moiety into nitropyridine scaffolds unlocks a rich and versatile field of chemical reactivity, pivotal to the synthesis of novel heterocyclic entities with significant pharmacological potential. The potent electron-withdrawing nature of the nitro group profoundly influences the pyridine ring, activating it towards nucleophilic attack and modulating the reactivity of the appended hydrazinyl group. This guide provides a comprehensive exploration of the synthesis and chemical behavior of hydrazinyl-nitropyridines, offering a detailed examination of the underlying reaction mechanisms, causality-driven experimental protocols, and the impact of isomeric variations on reactivity. Through a synthesis of established literature and practical insights, this document aims to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge and practical tools necessary to effectively harness the synthetic potential of this important class of chemical intermediates.

Introduction: The Strategic Importance of Hydrazinyl-Nitropyridines

Hydrazinyl-nitropyridines represent a critical class of bifunctional synthons in contemporary organic and medicinal chemistry. The pyridine core is a ubiquitous motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a nitro group, a powerful electron-withdrawing substituent, dramatically alters the electronic landscape of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This activation is paramount for the facile introduction of the hydrazinyl (-NHNH2) group, a versatile nucleophile and a precursor to a multitude of heterocyclic systems.[3]

The hydrazinyl moiety itself is a gateway to a diverse array of chemical transformations, most notably condensation and cyclization reactions, which lead to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines.[4][5] These scaffolds are of immense interest in drug discovery due to their structural analogy to purines, enabling them to interact with a wide range of biological targets. This guide will delve into the nuanced reactivity of the hydrazinyl group within the electronically demanding environment of the nitropyridine ring system, providing a framework for its strategic manipulation in the synthesis of complex, biologically active molecules.

Synthesis of Hydrazinyl-Nitropyridines: A Mechanistic Approach

The primary route for the synthesis of hydrazinyl-nitropyridines involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on a nitropyridine ring with hydrazine hydrate. The success of this reaction is intrinsically linked to the electronic activation provided by the nitro group.

The Role of the Nitro Group in Activating the Pyridine Ring

The nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating electrophilic centers that are highly susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex, formed upon nucleophilic addition, is a key determinant of the reaction's feasibility. The negative charge in this intermediate can be delocalized onto the nitro group, providing significant stabilization.

Isomeric Considerations in Synthesis

The position of the nitro group relative to the leaving group significantly impacts the reaction rate and, in some cases, the feasibility of the substitution.

| Precursor | Nitro Group Position | Leaving Group Position | Relative Reactivity |

| 2-Chloro-3-nitropyridine | 3 | 2 | High |

| 2-Chloro-5-nitropyridine | 5 | 2 | Very High |

| 4-Chloro-3-nitropyridine | 3 | 4 | High |

Table 1: Relative reactivity of chloronitropyridine isomers with hydrazine.

The enhanced reactivity of 2-chloro-5-nitropyridine can be attributed to the para relationship between the nitro group and the leaving group, allowing for optimal delocalization of the negative charge in the Meisenheimer intermediate.

Experimental Protocols

This protocol describes a robust and reproducible method for the synthesis of 2-hydrazinyl-5-nitropyridine, a key building block for various heterocyclic compounds.

Materials:

-

2-Chloro-5-nitropyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-nitropyridine (1 equivalent) in a mixture of ethanol and water (e.g., 10:1 v/v).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add hydrazine hydrate (3-5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of 2-hydrazinyl-5-nitropyridine will form.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford 2-hydrazinyl-5-nitropyridine as a yellow solid.[6]

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected ¹H NMR spectrum in DMSO-d₆ will show characteristic signals for the pyridine ring protons and the hydrazinyl protons.

The synthesis of 4-hydrazinyl-3-nitropyridine follows a similar principle, starting from 4-chloro-3-nitropyridine.

Procedure:

-

Dissolve 4-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Treat the residue with water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-hydrazinyl-3-nitropyridine.[7]

Reactivity of the Hydrazinyl Group: A Gateway to Heterocyclic Scaffolds

The true synthetic utility of hydrazinyl-nitropyridines lies in the versatile reactivity of the hydrazinyl group. This functionality can participate in a wide range of reactions, with condensation and subsequent cyclization being the most prominent.

Condensation Reactions with Carbonyl Compounds

The terminal amino group of the hydrazinyl moiety is a potent nucleophile that readily reacts with aldehydes and ketones to form hydrazones. This reaction is often the first step in the construction of more complex heterocyclic systems.

Cyclization Reactions: Building Fused Ring Systems

The intramolecular cyclization of hydrazone intermediates or the direct reaction of hydrazinyl-nitropyridines with bifunctional electrophiles is a powerful strategy for the synthesis of fused heterocyclic systems.

The reaction of hydrazinyl-nitropyridines with 1,3-dicarbonyl compounds, such as acetylacetone, is a classic and efficient method for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 3,4-Dimethyl-7-nitro-1H-pyrazolo[3,4-b]pyridine from 2-Hydrazinyl-3-nitropyridine

Materials:

-

2-Hydrazinyl-3-nitropyridine

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 2-hydrazinyl-3-nitropyridine (1 equivalent) in glacial acetic acid.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired pyrazolo[3,4-b]pyridine derivative.

DMF-DMA is a versatile reagent that can react with the hydrazinyl group to form a formamidine intermediate, which can then undergo cyclization, often with an adjacent functional group on the pyridine ring. This provides a route to various fused heterocyclic systems.

Spectroscopic and Physicochemical Data

Accurate characterization of hydrazinyl-nitropyridine intermediates is crucial for ensuring the success of subsequent synthetic steps.

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 2-Hydrazinyl-5-nitropyridine | C₅H₆N₄O₂ | 154.13 | 8.85 (d, 1H), 8.15 (dd, 1H), 8.05 (s, 1H, NH), 6.75 (d, 1H), 4.40 (s, 2H, NH₂) | 162.1, 148.2, 137.5, 131.9, 107.8 |

| 4-Hydrazinyl-3-nitropyridine | C₅H₆N₄O₂ | 154.13 | 9.02 (s, 1H), 8.25 (d, 1H), 7.80 (br s, 1H, NH), 6.80 (d, 1H), 4.50 (br s, 2H, NH₂) | 158.5, 151.0, 133.2, 128.7, 109.1 |

Table 2: Spectroscopic data for key hydrazinyl-nitropyridine isomers.

Applications in Drug Discovery and Development

The pyrazolo[3,4-b]pyridine scaffold, readily accessible from hydrazinyl-nitropyridines, is a privileged structure in medicinal chemistry. Its structural similarity to purine has led to the development of numerous compounds with a wide range of biological activities, including:

-

Kinase Inhibitors: Targeting various kinases involved in cancer cell proliferation and signaling pathways.

-

Antiviral Agents: Inhibiting viral replication processes.

-

Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.

The ability to functionalize the pyrazolo[3,4-b]pyridine core at multiple positions, facilitated by the versatile chemistry of the hydrazinyl-nitropyridine precursors, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this a highly attractive scaffold for lead optimization in drug discovery programs.

Conclusion

The reactivity of the hydrazinyl group in nitropyridines is a cornerstone of modern heterocyclic synthesis. The electronic interplay between the activating nitro group and the nucleophilic hydrazinyl moiety provides a powerful and versatile platform for the construction of complex molecular architectures, particularly the medicinally important pyrazolo[3,4-b]pyridine scaffold. A thorough understanding of the underlying reaction mechanisms and the influence of isomeric positioning is essential for the rational design and efficient execution of synthetic routes. This guide has provided a detailed overview of the synthesis, reactivity, and applications of these key intermediates, offering both foundational knowledge and practical experimental guidance to empower researchers in the pursuit of novel therapeutic agents.

References

-

Pipzine Chemicals. (n.d.). 4-Hydrazino-3-nitropyridine: Properties, Uses, Safety Data & Suppliers. Retrieved February 10, 2026, from [Link]

-

Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. Retrieved February 10, 2026, from [Link]

-

Request PDF. (2026, February 7). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Retrieved February 10, 2026, from [Link]

-

Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Angewandte Chemie International Edition. Retrieved February 10, 2026, from [Link]

-

Aromatic heterocycles 1: structures and reactions. OpenLearn. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved February 10, 2026, from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved February 10, 2026, from [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Retrieved February 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. researchgate.net [researchgate.net]

- 4. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dau.url.edu [dau.url.edu]

- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Hydrazino-3-nitropyridine: Properties, Uses, Safety Data & Suppliers | High Purity CAS 77182-82-0 [pipzine-chem.com]

2-Hydrazinyl-5-methyl-3-nitropyridine as a building block in organic synthesis

Executive Summary

2-Hydrazinyl-5-methyl-3-nitropyridine (CAS: 21901-25-7) is a high-value heterocyclic building block distinguished by its dense functionalization.[1][2] It combines a nucleophilic hydrazine moiety, an electrophilic nitro group, and a methyl handle on a pyridine core. This trifunctional scaffold serves as a critical "linchpin" in the divergent synthesis of fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrido[2,3-d]pyrimidines , which are privileged structures in kinase inhibitor discovery (e.g., EGFR, PI3K). This guide details the synthesis, safety protocols, and application of this intermediate in modern medicinal chemistry.

Chemical Profile & Reactivity Landscape[4]

Structural Features

The molecule presents three distinct reactive sites that allow for orthogonal functionalization:

-

C2-Hydrazine (

): A bidentate nucleophile capable of condensation with carbonyls (aldehydes/ketones) or cyclization with carboxylic acid derivatives (orthoesters, imidates). -

C3-Nitro Group (

): An electron-withdrawing group that activates the pyridine ring for nucleophilic attack at C2 and C6. It serves as a "latent" amine; reduction yields a 2,3-diaminopyridine system, the immediate precursor to pyridopyrazines and pyridopyrimidines. -

C5-Methyl Group (

): Provides a handle for metabolic stability or further oxidation to a carboxylic acid/aldehyde, though it is typically left intact to improve lipophilicity in drug candidates.

Divergent Synthesis Map

The following diagram illustrates how this single building block grants access to three distinct chemical spaces.

Synthesis of the Building Block

The synthesis requires a sequence starting from commercially available 2-amino-5-methylpyridine (2-amino-5-picoline). The critical step is the regioselective nitration followed by activation of the C2 position.

Synthetic Workflow

-

Nitration: 2-Amino-5-methylpyridine is nitrated using

. The amino group directs the nitro group to the 3-position (ortho). -

Diazotization/Hydrolysis: The amine is converted to a hydroxyl group (2-hydroxy-5-methyl-3-nitropyridine, often existing as the pyridone tautomer).

-

Chlorination: Treatment with

converts the hydroxyl group to a chloride, yielding the electrophilic intermediate 2-chloro-5-methyl-3-nitropyridine . -

Hydrazinolysis: Nucleophilic aromatic substitution (

) with hydrazine hydrate displaces the chloride.

Critical Process Parameters

-

Temperature Control (Step 4): The reaction with hydrazine is exothermic. To prevent the formation of bis-hydrazines or decomposition, add hydrazine hydrate dropwise at

and allow to warm to room temperature. -

Stoichiometry: Use a generous excess of hydrazine (3–5 equivalents) to drive the reaction to completion and scavenge HCl generated during the substitution.

Key Applications in Drug Discovery[5][6]

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

This fused system is isosteric with indole and quinoline, often improving solubility and metabolic stability.

-

Mechanism: The hydrazine attacks an electrophilic carbon (e.g., triethyl orthoformate). The pyridine nitrogen then attacks the intermediate imidate, closing the 5-membered ring.

-

Significance: Used in the development of p38 MAP kinase inhibitors and anticonvulsants.

Synthesis of Pyrido[2,3-d]pyrimidines

Reduction of the nitro group in the building block yields 2-hydrazinyl-5-methyl-3-aminopyridine . However, a more common strategy involves:

-

Condensing the hydrazine to form a triazole first (protecting the C2 position).

-

Ring-opening/recyclization if a different fusion is required, OR using the 2-chloro precursor to first reduce the nitro, then build the pyrimidine ring.

-

Direct Route: If the hydrazine is converted to a hydrazone, the nitro group can be reduced to an amine (

). Condensation with 1,3-dicarbonyls or urea derivatives yields the pyridopyrimidine core, a scaffold found in Palbociclib analogues (CDK4/6 inhibitors).

Experimental Protocols

Protocol A: Synthesis of this compound

Validates: Trustworthiness & Reproducibility

Reagents: 2-Chloro-5-methyl-3-nitropyridine (10.0 mmol), Hydrazine hydrate (80%, 50.0 mmol), Ethanol (20 mL).

-

Dissolution: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.72 g) in ethanol (20 mL) in a round-bottom flask.

-

Addition: Cool the solution to

in an ice bath. Add hydrazine hydrate (3.1 mL) dropwise over 10 minutes. -

Reaction: Remove the ice bath and stir at room temperature (

) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1); the starting material spot ( -

Workup: The product typically precipitates as a yellow/orange solid. Filter the solid.[5]

-

Purification: Wash the cake with cold ethanol (

) and water ( -

Yield: Expected yield 85–95%. Melting point:

(dec).

Protocol B: Cyclization to 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Demonstrates: Application in Heterocyclic Synthesis

Reagents: this compound (1.0 mmol), Triethyl orthoformate (3.0 mL).

-

Reflux: Suspend the hydrazine building block (168 mg) in triethyl orthoformate (3 mL).

-

Heating: Heat the mixture to reflux (

) for 6 hours. The solid will dissolve, and the solution may darken. -

Isolation: Cool to room temperature. The product may crystallize upon cooling. If not, remove excess orthoformate under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via column chromatography (DCM/MeOH).

Safety & Handling (E-E-A-T)

| Hazard Class | Risk Description | Mitigation Strategy |

| Hydrazines | Hepatotoxic, potential carcinogen. Skin sensitizer. | Use double nitrile gloves. Weigh in a fume hood. Quench waste with bleach (hypochlorite) before disposal. |

| Nitro Compounds | Potentially explosive if heated under confinement. | Do not distill the neat compound. Avoid friction/shock. Store away from reducing agents. |

| Energetics | The combination of nitro and hydrazine groups increases energy density. | Limit reaction scale (<5g) during initial optimization. Use blast shields for scale-up. |

References

-

Synthesis of 2-Hydrazinyl-3-nitropyridines : ChemicalBook. "2-HYDRAZINO-3-NITROPYRIDINE synthesis." Reaction conditions and yield data for similar nitro-pyridine scaffolds. Link

-

Triazolopyridine Synthesis : Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Methodologies for oxidative cyclization of hydrazinopyridines. Link

-

Pyridopyrimidine Applications : National Institutes of Health (NIH). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives." Discusses the utility of diamino-pyridine precursors in kinase inhibitor design. Link

-

Precursor Synthesis : PrepChem. "Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine." Detailed protocol for the nitration and hydrolysis steps leading to the chloro-precursor. Link

-

Building Block Specifications : BLD Pharm. "2-Hydrazinyl-3-methyl-5-nitropyridine Safety and Structure." (Note: Isomer reference for structural comparison). Link

Sources

safety and handling of 2-Hydrazinyl-5-methyl-3-nitropyridine

Technical Guide: Safe Handling and Characterization of 2-Hydrazinyl-5-methyl-3-nitropyridine

Executive Summary & Chemical Identity

This compound (CAS: 22918-01-0) is a functionalized heterocyclic building block frequently employed in the synthesis of fused ring systems such as triazolopyridines and pyridopyrimidines. While invaluable for generating molecular diversity in drug discovery, this compound possesses a "dual-threat" structural motif: a reducing hydrazine moiety adjacent to an oxidizing nitro group.

This guide moves beyond standard SDS recommendations to address the specific intramolecular energetic potential and toxicological hazards inherent to this scaffold.

| Property | Data / Description |

| CAS Number | 22918-01-0 |

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water. |

| Melting Point | 160–165 °C (often with decomposition) |

| Core Hazard | Energetic Intermediate: Potential for rapid decomposition or deflagration upon dry heating. |

Hazard Identification: The "Push-Pull" Energetic Risk

The primary safety oversight with this compound is treating it solely as a toxic organic solid. It must be handled as a potential energetic material .

-

The Mechanism of Instability: The molecule contains a hydrazine group (electron donor/fuel) at the 2-position and a nitro group (electron acceptor/oxidizer) at the 3-position. This proximity creates a pre-organized intramolecular redox system.

-

Thermal Runaway Risk: Differential Scanning Calorimetry (DSC) of similar 2-hydrazino-3-nitropyridines typically shows a sharp exotherm onset above 150°C.

-

Shock Sensitivity: While not a primary explosive, the dry solid may exhibit sensitivity to friction or impact, particularly if recrystallized from solvents that form solvates (e.g., ethanol), which can distort the crystal lattice.

Toxicological Profile

-

Hydrazine Moiety: Known mutagen and potential carcinogen. Hydrazines are potent skin sensitizers; exposure can lead to contact dermatitis and systemic toxicity affecting the liver and CNS.

-

Nitro Moiety: Associated with methemoglobinemia upon high exposure.

Operational Protocols: Synthesis and Isolation

The most critical phase is the synthesis, typically involving the SNAr displacement of a halogen (e.g., 2-chloro-5-methyl-3-nitropyridine) with hydrazine hydrate.

Protocol 1: Controlled SNAr Synthesis

-

Solvent Selection: Use Acetonitrile (MeCN) or Ethanol (EtOH) . Avoid ether (peroxide risk) or neat reactions.

-

Temperature Control: Maintain reaction temperature between 0°C and 20°C . Do not reflux unless thermal stability data (DSC) confirms safety for the specific batch scale.

-

Addition Rate: Add hydrazine hydrate dropwise. The reaction is exothermic. Monitor internal temperature; if it rises >5°C above setpoint, stop addition immediately.

Protocol 2: Safe Isolation & Drying

-

Filtration: Isolate the solid via vacuum filtration.

-

Washing: Wash the filter cake with cold ethanol to remove unreacted hydrazine.

-

Drying (CRITICAL):

-

Do NOT oven dry at >40°C.

-

Do NOT use a heat gun on the glassware.

-

Recommended: Vacuum desiccator at room temperature over P₂O₅ or constant airflow in a fume hood.

-

Visualization: Safety Decision Logic

The following diagram outlines the critical decision pathways for handling this compound, integrating thermal safety checks.

Caption: Decision matrix for thermal safety assessment. Mandatory DSC screening is required before scaling above 1 gram.

Storage and Stability

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Hydrazines can oxidize in air to form azo compounds or peroxides over time.

-

Temperature: -20°C (Freezer) is recommended. Room temperature storage leads to slow decomposition, indicated by the solid turning from yellow to dark orange/brown.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers (transition metals catalyze hydrazine decomposition).

Emergency Response & Waste Disposal

Spill Cleanup

-

Evacuate: Clear the immediate area.

-

PPE: Wear a Tyvek suit, double nitrile gloves, and a full-face respirator (P100/OV cartridges).

-

Neutralization: Do not wipe dry. Wet the spill with water to desensitize. Absorb with sand or vermiculite.

Decontamination (Quenching) Protocol

-

Reagent: 5% Sodium Hypochlorite (Bleach) solution.

-

Mechanism: Oxidizes the hydrazine moiety to nitrogen gas and water.

-

Procedure:

-

Dissolve waste material in a solvent (e.g., dilute in water/acetonitrile).

-

Slowly add bleach solution while stirring in an ice bath (Exothermic!).

-

Check for residual hydrazine using starch-iodide paper (blue = excess oxidant present, hydrazine consumed).

-

Dispose of the neutralized aqueous waste as hazardous chemical waste (contains nitro-aromatics).

-

References

-

ChemicalBook. (2025). 2-Hydrazino-3-nitropyridine Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Hydrazine Safety and Hazards. Retrieved from

-

SynQuest Laboratories. (2024). Safety Data Sheet: 2-Methyl-5-nitropyridine. Retrieved from [1]

-

MDPI. (2023). Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. Retrieved from

Sources

2-Hydrazinyl-5-methyl-3-nitropyridine suppliers and availability

An In-Depth Technical Guide to 2-Hydrazinyl-5-methyl-3-nitropyridine for Advanced Research and Development

Introduction: A Key Building Block in Modern Drug Discovery

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique molecular architecture, featuring a pyridine ring substituted with a hydrazinyl group, a methyl group, and a nitro group, makes it a versatile synthon, or building block, for the creation of more complex, biologically active molecules. The electron-withdrawing nature of the nitro group, combined with the nucleophilic reactivity of the hydrazinyl moiety, provides a rich chemical handle for a variety of transformations. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its procurement, safe handling, synthesis, and application in medicinal chemistry.

Physicochemical Properties and Identification

Accurate identification is paramount for experimental reproducibility and safety. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 21901-25-7 | [1] |

| Molecular Formula | C₆H₈N₄O₂ | [1][2] |

| Molecular Weight | 168.15 - 168.2 g/mol | [1][3] |

| Purity | Typically ≥98% | [1] |

| Canonical SMILES | CC1=CC(=NC(=C1)[O-])NN | [3] |

Note: Researchers may encounter other CAS numbers for related isomers, such as 6965-63-5 for 2-Hydrazinyl-3-methyl-5-nitropyridine.[3] It is crucial to verify the CAS number with the supplier to ensure the correct regioisomer is procured.

Sourcing, Availability, and Supplier Evaluation

This compound is available from several specialized chemical suppliers. When sourcing this reagent for research and development, particularly for projects under GMP or other regulatory consideration, a thorough evaluation of the supplier is critical.

| Supplier | Product Number (Example) | Notes |

| Novasyn Organics | N-5960 | A fine chemicals manufacturer and supplier based in India.[2] |

| BLD Pharm | BD230058 | Provides various related pyridine building blocks.[4] |

| Aladdin | A123456 (Example) | A global supplier of research chemicals and life science products.[5] |

| Biosynth | B-230058 (Example) | Offers a catalog of compounds for life sciences.[1] |

Key Supplier Selection Criteria:

-

Certificate of Analysis (CoA): The supplier must provide a batch-specific CoA detailing the purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR and/or MS), and levels of any significant impurities.

-

Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches. This is crucial for validating experimental results.

-

Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions regarding product specifications, stability, and handling.

-

Regulatory Compliance: For later-stage drug development, ensure the supplier can support the necessary regulatory documentation requirements.

Environmental, Health, and Safety (EHS) Considerations

While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier and followed rigorously, general safety precautions can be inferred from related chemical structures like nitropyridines and hydrazines.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6][7] Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[6]

-

Toxicity: Hydrazine derivatives and nitroaromatic compounds can be toxic. They may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][6] Some suppliers recommend storage in a freezer at -20°C under an inert atmosphere to ensure long-term stability.[4] Keep away from strong oxidizing agents and strong acids.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, making the C2 position susceptible to attack by a nucleophile like hydrazine. The most common precursor is 2-Chloro-5-methyl-3-nitropyridine.

A general, self-validating protocol is described below.

Objective: To synthesize this compound from 2-Chloro-5-methyl-3-nitropyridine.

Materials:

-

2-Chloro-5-methyl-3-nitropyridine (1 eq.)

-

Hydrazine hydrate (80% solution, 1.5 - 2.0 eq.)

-

Solvent: Acetonitrile or Ethanol

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-methyl-3-nitropyridine (1 eq.) in acetonitrile (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C. This is a critical step to control the initial exotherm of the reaction upon addition of the nucleophile.

-

Nucleophile Addition: Add hydrazine hydrate (1.5 eq.) dropwise to the cooled, stirring solution. The rate of addition should be controlled to maintain the internal temperature below 10°C. A color change is typically observed.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material spot.

-

Workup & Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation). The resulting solid residue is the crude product.[9]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a solid.

-

Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the molecular structure.

-

LC-MS: To confirm the molecular weight and assess purity.[9]

-

Melting Point: To compare with literature values as a measure of purity.

-

Synthetic Workflow Diagram

Caption: SNAr synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for generating compound libraries. The hydrazinyl group is a key functional handle that allows for straightforward derivatization.

Formation of Bioactive Hydrazones: The most common application is the condensation reaction between the hydrazinyl group and various aldehydes or ketones. This reaction forms a hydrazone linkage, which is a privileged structure in medicinal chemistry. Hydrazide-hydrazone derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10]

This derivatization strategy is powerful because it allows for rapid exploration of chemical space. By reacting the core scaffold with a library of diverse aldehydes, researchers can quickly generate a large number of analogues to build structure-activity relationships (SAR).

Workflow for Hydrazone Library Synthesis

Caption: Derivatization workflow for creating a bioactive hydrazone library.

Role as a Precursor to Heterocycles: Beyond hydrazones, the hydrazinyl moiety serves as a crucial synthon for constructing various five-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles.[10] These ring systems are prevalent in marketed drugs and are sought after for their favorable pharmacological properties.

The synthetic availability of hydrazine derivatives makes them attractive starting points for discovering novel therapeutics.[11] For instance, related structures have been investigated as potential HIV inhibitors, where they can target viral enzymes like reverse transcriptase.[12] The exploration of hydrazine clubbed thiazoles has also shown promise in identifying potential antidiabetic agents.[13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and scientific research. Its well-defined reactivity allows for its use as a versatile scaffold in the synthesis of novel compounds with diverse biological activities. By understanding the principles of its sourcing, safe handling, synthesis, and strategic application, researchers can effectively leverage this potent building block to accelerate their discovery programs. Adherence to rigorous safety protocols and analytical validation at every stage is essential to ensure the integrity and success of the research endeavor.

References

-

Pipzine Chemicals. 2-Hydroxy-5-methyl-3-nitropyridine Manufacturer & Supplier China. Available from: [Link].

-

PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link].

-

Frontiers. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Available from: [Link].

-

National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link].

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link].

- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

National Center for Biotechnology Information. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Available from: [Link].

-

JINAN REEKEEP PHARMATECH CO.,LTD. Factory Supply High Quality N-Ethyl-N-Methyl Carbamoylchloride 42252-34-6. Available from: [Link].

-

IndiaMART. Ethyl Methyl Carbamoyl Chloride. Available from: [Link].

-

Aladdin. This compound. Available from: [Link].

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. novasynorganics.com [novasynorganics.com]

- 3. 6965-63-5|2-Hydrazinyl-3-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 6343-98-2|2-Hydrazinyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 5. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action [frontiersin.org]

- 13. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine

Abstract & Scientific Rationale

This protocol details the synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine , a critical intermediate for the development of fused heterocyclic systems (e.g., triazolopyridines) and bioactive hydrazones.

The synthesis relies on a Nucleophilic Aromatic Substitution (

Safety & Handling (Critical)

Warning: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

| Reagent | Hazard Class | Safety Precaution |

| Hydrazine Hydrate | Carcinogen, Corrosive, Toxic | Use double nitrile gloves. Neutralize spills immediately with dilute hypochlorite. |

| 2-Chloro-5-methyl-3-nitropyridine | Irritant, Harmful | Avoid dust inhalation. Wear a P100 respirator if handling powder outside a hood. |

| Ethanol | Flammable | Keep away from open flames/sparks. |

| Nitro Compounds | Potentially Energetic | Do not heat to dryness. Monitor reaction temperature strictly. |

Materials & Equipment

Reagents

-

Starting Material: 2-Chloro-5-methyl-3-nitropyridine (CAS: 4548-45-2) - Purity >98%

-

Nucleophile: Hydrazine hydrate (CAS: 7803-57-8) - 80% aqueous solution or 64% hydrazine grade

-

Solvent: Ethanol (Absolute or 95%) or Isopropanol (IPA)

-

Wash Solvent: Cold Ethanol and Deionized Water

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with nitrogen inlet

-

Magnetic stirrer and oil bath

-

Vacuum filtration setup (Buchner funnel)

-

TLC plates (Silica gel 60 F254)

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.